多巴胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多巴胺盐酸盐是多巴胺的合成类似物,主要用于医疗环境中管理心力衰竭和改善手术后心输出量。 它的作用机制是刺激β-2肾上腺素能受体和外周多巴胺受体D1和D2,并抑制去甲肾上腺素的神经元再摄取 .

科学研究应用

多巴胺盐酸盐具有多种科学研究应用:

作用机制

多巴胺盐酸盐通过刺激β-2肾上腺素能受体和外周多巴胺受体D1和D2发挥作用。这会导致血管扩张,心输出量增加,肾脏灌注增强。 它还抑制去甲肾上腺素的神经元再摄取,有助于其正性肌力和正性频率效应 .

生化分析

Biochemical Properties

Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity in isolated cardiac and vascular preparations, and produces a marked inhibition of neuronal catecholamine uptake . It interacts with β2-adrenoceptors, dopamine DA1 and DA2 receptors, and β1-adrenoceptors . The nature of these interactions involves both direct agonist activity and indirect effects through the inhibition of neuronal catecholamine uptake .

Cellular Effects

Dopexamine hydrochloride has been shown to have various effects on cells and cellular processes. It reduces afterload through pronounced arterial vasodilation, increases renal perfusion by selective renal vasodilation, and evokes mild cardiac stimulation through direct and indirect positive inotropism . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dopexamine hydrochloride involves stimulating β2-adrenergic receptors and peripheral dopamine receptor D1 and dopamine receptor D2 . It also inhibits the neuronal re-uptake of norepinephrine . These activities increase cardiac output and increase blood flow to peripheral vascular beds .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Dopexamine hydrochloride in laboratory settings are limited, it is known that the drug has a rapid onset and short duration of action . Its effects are substantially maintained during longer-term administration (≤24 hours) .

Dosage Effects in Animal Models

In animal models, Dopexamine hydrochloride has shown anti-inflammatory effects in a rat endotoxin model without effects on global or regional flow

Metabolic Pathways

It is known that Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity, suggesting involvement in catecholamine-related metabolic pathways .

Subcellular Localization

Given its interaction with various cell surface receptors, it is likely that it is present in the cell membrane and possibly in the cytoplasm due to its inhibitory action on the neuronal catecholamine uptake mechanism .

准备方法

多巴胺盐酸盐的合成涉及几个步骤,从多巴胺前体开始。合成路线通常包括羟基的保护,然后是烷基化和随后的脱保护。 工业生产方法侧重于优化产率和纯度,同时最大程度地减少副产物,并确保化合物的稳定性 .

化学反应分析

多巴胺盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化,影响其儿茶酚结构。

还原: 还原反应可以改变其官能团。

取代: 它可以发生取代反应,特别是在胺和羟基上。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所用试剂和具体的反应条件 .

相似化合物的比较

多巴胺盐酸盐与多巴胺、多巴酚丁胺和去甲肾上腺素等其他儿茶酚胺进行了比较。虽然所有这些化合物都具有正性肌力作用,但多巴胺盐酸盐在其选择性β-2肾上腺素能受体刺激和外周多巴胺受体活性方面是独特的。 这使其在降低后负荷和增加肾脏灌注方面特别有效 .

类似的化合物包括:

多巴胺: 去甲肾上腺素和肾上腺素的前体,用于治疗血流动力学失衡.

多巴酚丁胺: 一种具有强β-1肾上腺素能活性的合成儿茶酚胺,用于心力衰竭管理.

去甲肾上腺素: 一种神经递质和激素,用于治疗低血压和心力衰竭.

属性

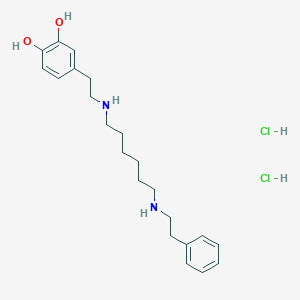

CAS 编号 |

86484-91-5 |

|---|---|

分子式 |

C22H33ClN2O2 |

分子量 |

393.0 g/mol |

IUPAC 名称 |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H |

InChI 键 |

CJECLYLIFZQBMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl |

规范 SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl |

Key on ui other cas no. |

86484-91-5 |

相关CAS编号 |

86197-47-9 (Parent) |

同义词 |

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride; Dopacard; Dopexamine Dihydrochloride; FPL 60278AR; |

产品来源 |

United States |

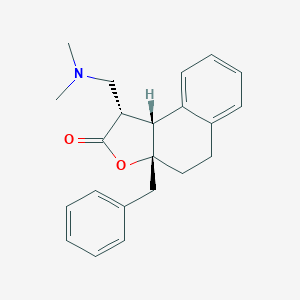

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)